molecular formula C18H27NO4 B1276665 BOC-DL-4-tert-butyl-PHE CAS No. 98375-50-9

BOC-DL-4-tert-butyl-PHE

Cat. No.: B1276665
CAS No.: 98375-50-9
M. Wt: 321.4 g/mol
InChI Key: NGWQIBYYDHXJJR-UHFFFAOYSA-N
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Description

BOC-DL-4-tert-butyl-PHE, also known as N-(tert-butoxycarbonyl)-4-tert-butylphenylalanine, is a derivative of phenylalanine. It is a protected amino acid commonly used in peptide synthesis. The tert-butyloxycarbonyl (BOC) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.

Biochemical Analysis

Biochemical Properties

BOC-DL-4-tert-butyl-PHE plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be incorporated into peptides through solid-phase peptide synthesis, where it serves as a protected amino acid. The tert-butoxycarbonyl (BOC) group protects the amino group during the synthesis process and can be removed under acidic conditions to reveal the free amine. This compound’s interactions with enzymes such as proteases and peptidases are crucial for its incorporation into peptides and subsequent biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. When incorporated into peptides, it can affect the peptides’ stability, folding, and interactions with cellular receptors. This compound’s presence in peptides can modulate cell signaling pathways by altering the binding affinity and specificity of the peptides to their target receptors. Additionally, this compound can impact gene expression by influencing the stability and activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The tert-butyl group provides steric hindrance, which can influence the binding interactions with enzymes and other proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit proteases by blocking the active site or activate enzymes by inducing conformational changes. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be incorporated into peptides without causing significant toxicity or adverse effects. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to peptide synthesis and degradation. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds and processing peptides. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in amino acid metabolism. The presence of the tert-butyl group can also impact the compound’s metabolic stability and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and steric hindrance. These factors can affect its accumulation and localization within cells, impacting its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound can be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its activity and function within cells, as it determines the specific biochemical pathways and processes it can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions

BOC-DL-4-tert-butyl-PHE is synthesized by reacting 4-tert-butylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .

Scientific Research Applications

BOC-DL-4-tert-butyl-PHE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQIBYYDHXJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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